n-Butyl-beta-d-fructopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

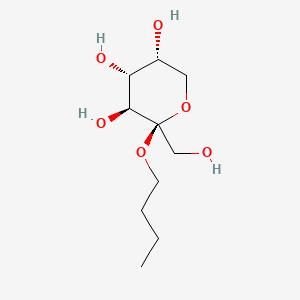

N-Butyl-beta-d-fructopyranoside is a fructopyranoside that can be isolated from Myrica rubra (Myricaceae) . It is a white solid with a sweet taste . It is often used as a reagent in biochemical laboratories .

Molecular Structure Analysis

The molecular formula of n-Butyl-beta-d-fructopyranoside is C10H20O6 . The compound has a molecular weight of 237.27 g/mol . The structure includes four hydrogen bond donors and six hydrogen bond acceptors . The compound has five rotatable bonds .Physical And Chemical Properties Analysis

N-Butyl-beta-d-fructopyranoside has a molecular weight of 237.27 g/mol . It has a topological polar surface area of 99.4 Ų . The compound has a complexity of 212 . It has one isotope atom count . The compound has three defined atom stereocenters and two undefined atom stereocenters .科学的研究の応用

Isolation from Natural Sources

n-Butyl-beta-d-fructopyranoside has been isolated from natural sources such as the fresh tubers of Gastrodia elata, a plant used in traditional medicine .

Structural Analysis

The structure of n-butyl-beta-d-fructopyranoside has been determined using various spectroscopic data including 1H and 13C-NMR, HMQC, HMBC, and FABMS .

Use in Biochemical Laboratories

n-Butyl-beta-d-fructopyranoside is often used as a reagent in biochemical laboratories .

Protein Purification

This compound can be used for the expression and purification of membrane proteins .

Solvent for Degreasing

n-Butyl-beta-d-fructopyranoside can be used as a solvent for degreasing or for the separation and purification of proteins .

Enzyme Research

It has been used in the research of enzymes such as cytochrome P450 .

Synthesis of Glycosides

n-Butyl-beta-d-fructopyranoside can be used in the synthesis of glycosides and in glycoscience research .

Drug Delivery Systems

Safety and Hazards

N-Butyl-beta-d-fructopyranoside is generally safe under normal usage conditions, but appropriate safety precautions should still be taken . It is recommended that individuals handling this compound wear protective gloves, eyewear, and labor protection suits . Inhalation of the substance should be avoided, and it should be handled in a well-ventilated area . Contact with skin and eyes should also be avoided .

将来の方向性

N-Butyl-beta-d-fructopyranoside is often used in biochemical laboratories as a reagent . It can be used for the expression and purification of membrane proteins, solvent degreasing or separation and purification of proteins . It can also be used in the study of enzymes such as cytochrome P450 , and in the synthesis of glycosides and glycoscience research . Therefore, its future directions may involve further exploration in these areas.

作用機序

Target of Action

n-Butyl-beta-D-fructopyranoside is primarily used as a reagent in biochemical laboratories . It is often used for the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Mode of Action

It is known to be used in the solubilization or defatting of proteins, as well as in the separation and purification of proteins .

Biochemical Pathways

n-Butyl-beta-D-fructopyranoside is involved in the biochemical pathways related to protein expression and purification . It is also used in the synthesis of glycosides and in glycoscience research .

Pharmacokinetics

It is known that it is a white solid with a sweet taste, and it has low solubility in water but is soluble in ethanol, methanol, and ketone solvents .

Result of Action

The result of the action of n-Butyl-beta-D-fructopyranoside is primarily seen in its ability to aid in the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .

Action Environment

The action of n-Butyl-beta-D-fructopyranoside is influenced by environmental factors such as temperature and solvent. It should be stored at 2-8℃ .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol | |

Q & A

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: n-Butyl-beta-d-fructopyranoside is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate n-Butyl-beta-d-fructopyranoside from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating n-Butyl-beta-d-fructopyranoside. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of n-Butyl-beta-d-fructopyranoside elucidated?

A3: The structure of n-Butyl-beta-d-fructopyranoside has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of n-Butyl-beta-d-fructopyranoside?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)